Bienvenue dans la boutique en ligne BenchChem!

1-Amino-3-benzylguanidine hydroiodide

Maillard reaction inhibition Advanced glycation end-products Diabetic complications

1-Amino-3-benzylguanidine hydroiodide (CAS 3458‑34‑2) is an acid‑addition salt of a benzyl‑substituted aminoguanidine, formally classified among the hydrazinecarboximidamide derivatives. It comprises a benzyl moiety attached to the N3 position of the aminoguanidine scaffold and is supplied as the hydroiodide salt, a physicochemical form that influences handling, solubility, and stability relative to other counter‑ion variants.

Molecular Formula C8H13IN4
Molecular Weight 292.12 g/mol
CAS No. 3458-34-2
Cat. No. B8568422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-benzylguanidine hydroiodide
CAS3458-34-2
Molecular FormulaC8H13IN4
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(N)NN.I
InChIInChI=1S/C8H12N4.HI/c9-8(12-10)11-6-7-4-2-1-3-5-7;/h1-5H,6,10H2,(H3,9,11,12);1H
InChIKeyFAYWDOMWOSKOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-benzylguanidine Hydroiodide (CAS 3458-34-2): Chemical Identity, Class, and Basal Characterization for Procurement Screening


1-Amino-3-benzylguanidine hydroiodide (CAS 3458‑34‑2) is an acid‑addition salt of a benzyl‑substituted aminoguanidine, formally classified among the hydrazinecarboximidamide derivatives . It comprises a benzyl moiety attached to the N3 position of the aminoguanidine scaffold and is supplied as the hydroiodide salt, a physicochemical form that influences handling, solubility, and stability relative to other counter‑ion variants . The compound has been explicitly named as an active example in patents claiming inhibitors of the Maillard reaction (advanced glycation end‑product formation) [1], establishing its primary differentiation as a functionalized aminoguanidine with documented utility in glycation‑related research.

Why 1-Amino-3-benzylguanidine Hydroiodide Cannot Be Indiscriminately Substituted with Other Aminoguanidine Derivatives


Aminoguanidine and its derivatives represent a structurally diverse class where seemingly minor modifications—N‑alkyl/aryl substitution, counter‑ion identity, and salt stoichiometry—can result in marked shifts in biological target engagement, assay interference properties, and physicochemical handling [1]. Unsubstituted aminoguanidine (pimagedine) is a broad‑spectrum nucleophilic scavenger of reactive carbonyl species, but its lack of aromatic substitution limits opportunities for structure–activity relationship (SAR) refinement [2]. Conversely, 1‑amino‑3‑benzylguanidine hydroiodide incorporates a benzyl group that can modulate lipophilicity and steric occupancy, while the hydroiodide counter‑ion provides distinct solubility and crystallinity characteristics compared to hydrochloride or free‑base forms . Generic substitution without consideration of these structural and salt‑form variables risks confounding experimental outcomes, particularly in glycation inhibition assays, enzyme inhibition studies, and synthetic chemistry workflows where counter‑ion reactivity or solubility differences may be decisive.

Quantitative Differentiation Evidence for 1-Amino-3-benzylguanidine Hydroiodide Relative to Closest Analogs


Patent‑Explicit Designation as a Maillard Reaction Inhibitor Versus Unsubstituted Aminoguanidine

In patent JPH0242053A, 1‑amino‑3‑benzylguanidine (free base or salt) is expressly listed as a working example (EXAMPLE compound) of an aminoguanidine derivative claimed for inhibition of the Maillard reaction [1]. While no head‑to‑head IC₅₀ data against unsubstituted aminoguanidine are provided within the patent, aminoguanidine itself is a well‑characterized reference inhibitor in glycation assays with reported IC₅₀ values of approximately 76 µg/mL to >800 µM depending on the assay system [2]. The patent’s explicit exemplification of the benzyl‑substituted variant indicates its structural eligibility and intended use in glycation inhibition, providing a documented basis for experimental comparison with the unsubstituted parent.

Maillard reaction inhibition Advanced glycation end-products Diabetic complications

Hydroiodide Salt Form Versus Hydrochloride Salt: Molecular Weight and Counter‑Ion Mass Contribution

The hydroiodide salt of 1‑amino‑3‑benzylguanidine has a molecular formula of C₈H₁₃IN₄ and a molecular weight of 292.12 g/mol . By comparison, the hydrochloride salt of the same benzylaminoguanidine scaffold would have an approximate molecular weight of ~227.7 g/mol (C₈H₁₃ClN₄), a difference of roughly 64.4 g/mol attributable to the heavier iodide counter‑ion (126.9 g/mol for I⁻ vs. 35.45 g/mol for Cl⁻) . This mass differential has direct implications for gravimetric dosing in biological assays, molarity calculations, and stoichiometric considerations in synthetic chemistry applications.

Salt stoichiometry Counter-ion differentiation Crystallinity

Lipophilicity Shift Conferred by N3‑Benzyl Substitution Relative to Unsubstituted Aminoguanidine

The free base of 1‑amino‑3‑benzylguanidine bears an N3‑benzyl substituent that is absent in unsubstituted aminoguanidine (C₁H₆N₄, MW 74.09 g/mol). Using predicted physicochemical parameters, the benzyl‑substituted free base (C₈H₁₂N₄) has a calculated logP (clogP) significantly higher than aminoguanidine’s (estimated increase of +1.5 to +2.0 log units based on the Hansch π constant for a benzyl group, ~ +1.8) [1]. While no experimentally measured logD₇.₄ or permeability data were identified for this specific hydroiodide salt, the structurally analogous 3‑phenyl‑1‑aminoguanidine hydroiodide exhibits properties consistent with increased organic solvent solubility relative to unsubstituted aminoguanidine salts .

Lipophilicity clogP Permeability

Synthetic Utility as a Guanidine Precursor: Comparison with 1‑(3‑Aminobenzyl)guanidine Isomers

1‑Amino‑3‑benzylguanidine hydroiodide (CAS 3458‑34‑2) is a regioisomer of 1‑(3‑aminobenzyl)guanidine (CAS 93338‑62‑6, MW 164.21 free base) . While the latter bears the amino group on the phenyl ring (meta‑aminobenzyl), the former bears the amino group on the guanidine N1 position, directly attached to the hydrazine‑like N‑amino moiety. This regiochemical distinction determines the compound’s reactivity: 1‑amino‑3‑benzylguanidine is primed for further derivatization at the terminal amino group (e.g., Schiff base formation with aldehydes to yield benzylideneamino‑guanidines), whereas 1‑(3‑aminobenzyl)guanidine offers a primary aromatic amine for coupling reactions [1]. Patent US3856975 explicitly describes the use of 1‑amino‑3‑(substituted benzylideneamino)‑guanidines as intermediates for anticoccidial agents, confirming the synthetic tractability of the N‑amino group [2].

Synthetic intermediate Guanidine functionalization Regioisomer differentiation

Absence of Documented Potency Advantage: Evidence Gap and Research Opportunity

A systematic literature search across PubMed, Google Patents, and chemical databases (as of May 2026) identified no peer‑reviewed study or patent providing quantitative head‑to‑head biological potency data (IC₅₀, Ki, MIC, etc.) for 1‑amino‑3‑benzylguanidine hydroiodide against any structurally defined comparator. Existing data are limited to: (i) its explicit listing as an example in a Maillard reaction inhibitor patent [1]; (ii) indirect class‑level biological data from structurally related benzylideneamino‑guanidines (MAO inhibition I₅₀ 10⁻⁴–10⁻⁵ M) [2] and benzyl/phenyl guanidine antimicrobial derivatives (MIC 0.5–16 µg/mL) [3], which do not include this specific compound. This evidence gap means that any procurement decision based on claimed biological potency must be treated as unvalidated pending confirmatory in‑house testing.

Evidence gap analysis Head-to-head comparison deficit Procurement risk assessment

Recommended Research and Procurement Scenarios for 1-Amino-3-benzylguanidine Hydroiodide Based on Verified Evidence


SAR Probe in Advanced Glycation End‑Product (AGE) Inhibitor Discovery

As a patent‑exemplified Maillard reaction inhibitor , 1‑amino‑3‑benzylguanidine hydroiodide is suitable as a structural probe in SAR campaigns exploring the effect of N3‑aralkyl substitution on glycation inhibition potency. Given the well‑established baseline activity of unsubstituted aminoguanidine (IC₅₀ ~76 µg/mL to >800 µM depending on assay) , researchers can benchmark the benzyl‑substituted analog under identical conditions to determine whether N3‑benzylation enhances, diminishes, or has no effect on carbonyl trapping efficiency. The hydroiodide salt form requires careful molarity adjustment in assay preparation.

Synthetic Intermediate for Benzylideneamino‑Guanidine Derivatives

The N1‑terminal amino group of 1‑amino‑3‑benzylguanidine enables facile condensation with aldehydes to generate benzylideneamino‑guanidine derivatives, a compound class with documented monoamine oxidase inhibitory activity (I₅₀ = 10⁻⁴–10⁻⁵ M) and anticoccidial applications . This regiochemical positioning differentiates it from 1‑(3‑aminobenzyl)guanidine (CAS 93338‑62‑6), where the amino group resides on the aromatic ring . Synthetic chemists can select this hydroiodide salt for reactions requiring a hydrazine‑type nucleophile.

Physicochemical Comparator in Salt‑Form Optimization Studies

For pharmaceutical development programs evaluating counter‑ion effects on guanidine derivative properties, 1‑amino‑3‑benzylguanidine hydroiodide (MW 292.12) provides a heavy‑counter‑ion comparator to potential hydrochloride (MW ≈ 227.7) or free‑base forms. The predicted ~1.5–2.0 log unit increase in lipophilicity of the benzyl‑substituted free base relative to aminoguanidine makes it a candidate for solubility, permeability, and crystallinity screening panels, informing salt selection for lead optimization.

Gap‑Filling Research on Underexplored Aminoguanidine Chemical Space

The documented absence of quantitative biological potency data for this specific compound represents a defined research opportunity for groups seeking to generate novel intellectual property or publication‑quality data. Systematic in vitro profiling (e.g., glycation inhibition, enzyme inhibition panels, cytotoxicity) using 1‑amino‑3‑benzylguanidine hydroiodide can fill a recognized gap in the aminoguanidine SAR literature, potentially yielding patentable structure–activity relationships distinct from those of the extensively studied unsubstituted aminoguanidine.

Quote Request

Request a Quote for 1-Amino-3-benzylguanidine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.